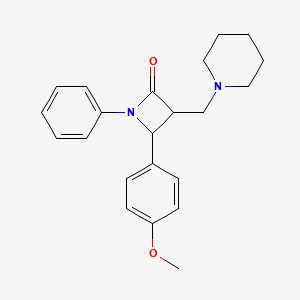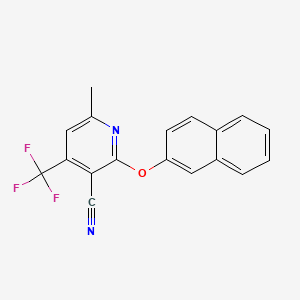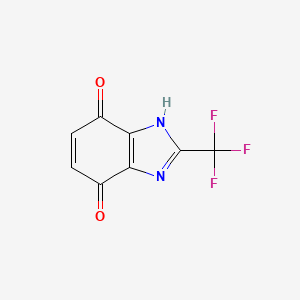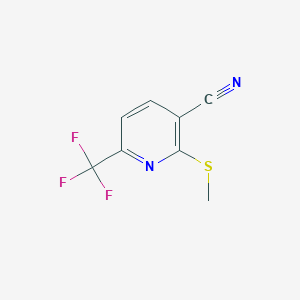
4-(4-Methoxyphenyl)-1-phenyl-3-(piperidinomethyl)-2-azetanone
Übersicht
Beschreibung
4-(4-Methoxyphenyl)-1-phenyl-3-(piperidinomethyl)-2-azetanone is a complex organic compound that belongs to the class of azetidinones This compound is characterized by the presence of a methoxyphenyl group, a phenyl group, and a piperidinomethyl group attached to an azetidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-1-phenyl-3-(piperidinomethyl)-2-azetanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-lactam. This step often requires the use of a strong base and a suitable solvent under controlled temperature conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.
Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts acylation reaction using a phenyl halide and a Lewis acid catalyst.
Incorporation of the Piperidinomethyl Group: The piperidinomethyl group can be introduced through a Mannich reaction involving formaldehyde, a secondary amine (piperidine), and a suitable carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methoxyphenyl)-1-phenyl-3-(piperidinomethyl)-2-azetanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxyphenyl halide with a nucleophile in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidinones with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-(4-Methoxyphenyl)-1-phenyl-3-(piperidinomethyl)-2-azetanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(4-Methoxyphenyl)-1-phenyl-3-(piperidinomethyl)-2-azetanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Gene Expression: Influencing gene expression and protein synthesis through interaction with transcription factors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyamphetamine: A compound with a methoxyphenyl group and known for its serotonergic activity.
Mebeverine: An anticholinergic compound with a methoxyphenyl group used to treat irritable bowel syndrome.
Venlafaxine: An antidepressant with a methoxyphenyl group that acts as a serotonin-norepinephrine reuptake inhibitor.
Uniqueness
4-(4-Methoxyphenyl)-1-phenyl-3-(piperidinomethyl)-2-azetanone is unique due to its azetidinone ring structure, which imparts distinct chemical and biological properties. Unlike the similar compounds listed above, it combines the structural features of an azetidinone with a piperidinomethyl group, making it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-1-phenyl-3-(piperidin-1-ylmethyl)azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-26-19-12-10-17(11-13-19)21-20(16-23-14-6-3-7-15-23)22(25)24(21)18-8-4-2-5-9-18/h2,4-5,8-13,20-21H,3,6-7,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZCZMWRFAHLNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)CN4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluoroanilino)-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B3140841.png)
![6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate](/img/structure/B3140843.png)
![1-[4-Methyl-2-(2,4,5-trichlorophenoxy)-5-pyrimidinyl]-1-ethanone](/img/structure/B3140849.png)
![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] methanesulfonate](/img/structure/B3140861.png)
![1-Morpholin-4-yl-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B3140866.png)
![3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide](/img/structure/B3140875.png)
methanone](/img/structure/B3140880.png)
![4-[(5-Methyl-1,6-naphthyridin-2-yl)oxy]benzonitrile](/img/structure/B3140894.png)
![N-(4-chlorophenyl)-2-[(2,4-dichlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B3140902.png)
![6-Methyl-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3140908.png)


![N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(4-methoxy-2-methylphenyl)methanimidamide](/img/structure/B3140939.png)

